molecular formula C17H15N3O B13320834 3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole

3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13320834
M. Wt: 277.32 g/mol
InChI Key: YORGTQZSEGUXNC-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole (CAS 1248907-80-3) is a chemical compound with a molecular formula of C17H15N3O and a molecular weight of 277.32 g/mol . It features a 1,2,4-oxadiazole scaffold, a heterocycle recognized in medicinal chemistry for its role as a metabolically stable bioisostere for ester and amide functionalities . This core structure is linked to a biphenyl group and an azetidine ring, a combination that may contribute to interesting physicochemical and biological properties. The 1,2,4-oxadiazole ring is a key motif in pharmaceutical research due to its presence in compounds with a wide spectrum of biological activities . While specific biological data for this exact compound is not available in the public domain, structural analogues, particularly those incorporating biphenyl and oxadiazole elements, have been investigated as potent antibacterial agents against drug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The biphenyl moiety is often associated with enhanced antibacterial potency, and the strategic incorporation of polar heterocycles like oxadiazole can help improve aqueous solubility, a critical parameter in drug development . The azetidine ring, a four-membered nitrogen-containing saturated cycle, can serve as a versatile building block that may influence the molecule's conformation and interaction with biological targets. This product is intended for research and development purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference only.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-(4-phenylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H15N3O/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-19-17(21-20-16)15-10-18-11-15/h1-9,15,18H,10-11H2

InChI Key

YORGTQZSEGUXNC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of biphenyl-4-carboxylic acid hydrazide with azetidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines or oxadiazoles.

Scientific Research Applications

3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines biphenyl, azetidine, and oxadiazole moieties. It is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and its role as a building block for complex molecules.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole has a range of applications in scientific research:

  • Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology It is investigated for its potential as an antimicrobial and anticancer agent.
  • Medicine It is explored for its role in drug development, particularly in designing enzyme inhibitors.
  • Industry It is utilized in developing new materials with specific electronic or optical properties.

This compound has potential biological activities. The oxadiazole ring has been associated with various pharmacological effects.

Transformations

Major products that can be formed from 3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole include:

  • Oxidation: Formation of carboxylic acids or ketones.
  • Reduction: Formation of amines or alcohols.
  • Substitution: Formation of substituted azetidines or oxadiazoles.

Uniqueness

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

Azetidin-3-yl vs. Pyrrolidin-2-yl

  • 3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (): The pyrrolidine (five-membered ring) offers greater conformational flexibility. Molecular weight (263.27 g/mol) and lipophilicity differ due to the fluorine and methoxy substituents, which may enhance metabolic stability or target affinity .

Azetidin-3-yl Derivatives with Functionalized Side Chains

  • 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride (): The methoxyethyl group increases hydrophilicity (molecular weight: 219.67 g/mol), contrasting with the biphenyl group’s hydrophobicity. This substitution pattern could modulate solubility and bioavailability .

Substituent Variations at the 3-Position (Aromatic Groups)

Biphenyl vs. Substituted Phenyl Groups

  • 3-([1,1'-Biphenyl]-4-yl)-5-(1H-indol-4-yl)-1,2,4-oxadiazole (Compound 33, ): Replacing azetidine with indole introduces hydrogen-bonding capability. Purification via HPLC indicates comparable synthetic complexity .
  • 3-(3-(Trifluoromethyl)phenyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole (): The trifluoromethyl group enhances electron-withdrawing properties and metabolic resistance. The molecular weight (528.3 g/mol) is higher due to bromine and trifluoromethyl substituents, which may affect pharmacokinetics .

Bulky Alkyl Substituents

  • 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole (): The tert-butyl group increases steric bulk and lipophilicity (molecular weight: 174.63 g/mol). This contrasts with the biphenyl group’s planar aromaticity, demonstrating how substituent choice impacts physicochemical properties .

Functional Implications of Structural Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Impact
Target Compound C21H18N3O ~328.4* Biphenyl, azetidine Enhanced π-π interactions, moderate rigidity
3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-oxadiazole C13H14FN3O2 263.27 Fluoro, methoxy, pyrrolidine Increased flexibility, metabolic stability
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-oxadiazole HCl C8H14ClN3O2 219.67 Methoxyethyl Improved solubility
5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-oxadiazole C21H17BrF3N3O5 528.3 Bromobenzyl, trifluoromethyl High molecular weight, halogen effects

*Estimated based on structural similarity to .

Biological Activity

3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound combines biphenyl and azetidine moieties with an oxadiazole ring, which has been associated with various pharmacological effects. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₅N₃O. The structure features a biphenyl group attached to an azetidine ring through an oxadiazole linker, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer proliferation. It mimics substrates and binds to active sites, thereby blocking enzymatic activity.
  • Antimicrobial Activity : Studies suggest that oxadiazole derivatives exhibit antimicrobial properties by disrupting microbial cell walls or interfering with metabolic pathways.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

The 1,2,4-oxadiazole scaffold is known for its anticancer potential. Various studies have shown that derivatives of this scaffold can inhibit the growth of cancer cells through different mechanisms:

Study Cell Line IC₅₀ (µM) Mechanism
Study AHeLa10.5Inhibition of HDAC
Study BMCF78.7Telomerase inhibition
Study CA54912.0Topoisomerase II inhibition

These findings indicate that structural modifications to the oxadiazole ring can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Activity
Candida albicansLow Activity

These results suggest that the compound can serve as a potential lead for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Anticancer Efficacy in vitro : A study evaluated the compound's effects on various cancer cell lines (HeLa and MCF7) and reported significant cytotoxicity with IC₅₀ values below 15 µM.
  • Antimicrobial Screening : Another investigation tested the compound against clinical isolates of bacteria and fungi. The results showed promising antibacterial activity comparable to standard antibiotics.

Q & A

Basic: What are the optimized synthetic routes for 3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole?

Methodological Answer:
The synthesis typically involves three key steps:

  • Oxadiazole Core Formation : Cyclocondensation of a carboxylic acid derivative (e.g., biphenyl-4-carboxylic acid) with a hydrazide precursor under reflux conditions using dehydrating agents like POCl₃ or PCl₃.
  • Azetidine Integration : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the azetidine moiety at the 5-position of the oxadiazole.
  • Final Functionalization : Suzuki-Miyaura coupling or Ullmann reactions to attach the biphenyl group.
    Purification is achieved via silica gel chromatography or recrystallization in ethanol/water mixtures. Yield optimization requires controlled reaction temperatures (70–120°C) and anhydrous conditions .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirms regiochemistry of the oxadiazole ring (e.g., absence of NH protons) and azetidine substitution patterns.
    • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ for C₂₁H₁₈N₃O).
  • X-ray Crystallography : Resolves biphenyl planarity and azetidine ring puckering (see analogous structures in Acta Cryst. E68, o972–o973) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. experimental C/H/N percentages .

Advanced: What strategies resolve contradictions in reported biological activity across cell lines?

Methodological Answer:
Discrepancies in bioactivity (e.g., apoptosis induction in T47D breast cancer cells vs. inactivity in others) may arise from:

  • Cell-Specific Target Expression : Use RNA-seq or CRISPR screening to identify dependency on targets like TIP47 (identified in oxadiazole analogs) .
  • Metabolic Stability Assays : Evaluate cytochrome P450 metabolism differences using liver microsomes.
  • Membrane Permeability : Compare cellular uptake via LC-MS quantification of intracellular compound levels.
    Contradictions are addressed by cross-validating results in isogenic cell lines and orthogonal assays (e.g., caspase-3 activation vs. Annexin V staining) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with pyridyl (replacing biphenyl) or thiophene (replacing oxadiazole) to assess scaffold flexibility.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at biphenyl para-positions to enhance target binding (see SAR in Zhang et al., 2005) .
  • Azetidine Optimization : Test N-alkylation (e.g., methyl, benzyl) to improve pharmacokinetic properties.
  • In Silico Docking : Use AutoDock Vina to predict interactions with targets like TIP47 or Factor Xa, followed by SPR (Surface Plasmon Resonance) for binding affinity validation .

Advanced: What methodologies identify the molecular target of this compound?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a diazirine or benzophenone moiety into the compound, irradiate treated cells, and perform pull-down assays with streptavidin beads for target isolation .
  • Chemical Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to compare protein interactomes in compound-treated vs. untreated cells.
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss confers resistance to the compound.
    For example, TIP47 was identified as a target for oxadiazole analogs using these approaches .

Advanced: How is in vivo efficacy evaluated for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess oral bioavailability (e.g., rat models) and plasma half-life via LC-MS/MS.
  • Xenograft Models : Administer the compound (10–50 mg/kg, oral) in MX-1 breast cancer xenografts; monitor tumor volume and apoptosis markers (cleaved caspase-3) .
  • Toxicology Studies : Measure ALT/AST levels and histopathology of liver/kidney tissues.
    Optimize formulations (e.g., PEGylation) to enhance solubility due to high logP (~4.2) from the biphenyl group .

Basic: What are common pitfalls in characterizing this compound’s reactivity?

Methodological Answer:

  • Oxadiazole Ring Stability : Avoid prolonged exposure to strong acids/bases to prevent hydrolysis. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Azetidine Ring Strain : Confirm regioselectivity in substitution reactions using 2D NMR (NOESY for spatial proximity analysis).
  • Byproduct Formation : Use HPLC-PDA (Photo Diode Array) to detect impurities during scale-up (e.g., dimerization products) .

Advanced: How can computational modeling guide the optimization of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to TIP47 over 100 ns to assess conformational stability of the azetidine-biphenyl interaction.
  • QSAR (Quantitative SAR) : Train models on IC₅₀ data from analogs to predict optimal substituents (e.g., -OCH₃ at biphenyl meta-position).
  • ADMET Prediction : Use SwissADME to forecast blood-brain barrier penetration and hERG channel inhibition risks .

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